Ethyl 2-({[4-(4-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate
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Overview
Description
ETHYL 2-{[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE: is a complex organic compound with the molecular formula C20H22FN3O2S This compound is known for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE typically involves the reaction of 4-(4-fluorophenyl)piperazine with ethyl 2-aminobenzoate in the presence of a carbothioylating agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-{[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
ETHYL 2-{[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are key functional groups that enable the compound to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- ETHYL 4-(4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDO)BENZOATE
- ETHYL 2-({[4-(4-FLUOROPHENYL)-1-PIPERAZINYL]CARBONOTHIOYL}AMINO)BENZOATE
Comparison: While these compounds share structural similarities, such as the presence of a piperazine ring and a fluorophenyl group, ETHYL 2-{[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOYL]AMINO}BENZOATE is unique due to its specific substitution pattern and the presence of a carbothioyl group. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C20H22FN3O2S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C20H22FN3O2S/c1-2-26-19(25)17-5-3-4-6-18(17)22-20(27)24-13-11-23(12-14-24)16-9-7-15(21)8-10-16/h3-10H,2,11-14H2,1H3,(H,22,27) |
InChI Key |
OGSURDKXMJDNGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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